C–I vs. C–Cl Bond Dissociation Energy Differential
The C–I bond in the iodo substituent possesses a bond dissociation energy (BDE) approximately 105 kJ/mol lower than the C–Cl bond (C–I ≈ 234 kJ/mol vs. C–Cl ≈ 339 kJ/mol) [1]. This energy gap allows palladium-catalyzed Suzuki-Miyaura or Ullmann couplings to selectively activate the iodo site under mild conditions while leaving the chloro site intact, a level of chemoselectivity unattainable with symmetrical 2,4-dichloro or 2,4-diiodo analogs which present identical C–X bond energies .
| Evidence Dimension | Bond Dissociation Energy (BDE) for C–Halogen Bonds |
|---|---|
| Target Compound Data | C–I BDE ≈ 234 kJ/mol; C–Cl BDE ≈ 339 kJ/mol (class values for aryl halides) |
| Comparator Or Baseline | Symmetrical 2,4-dichloro analog: both C–Cl BDE ≈ 339 kJ/mol; 2,4-diiodo analog: both C–I BDE ≈ 234 kJ/mol |
| Quantified Difference | ΔBDE ≈ 105 kJ/mol (iodo vs. chloro) in target compound; 0 kJ/mol in symmetrical comparators |
| Conditions | Gas-phase bond dissociation energies; applicable to Pd(0)-catalyzed oxidative addition steps in cross-coupling |
Why This Matters
The 105 kJ/mol BDE differential translates directly into the ability to perform two sequential, orthogonal cross-coupling reactions on a single molecular scaffold, reducing step count and improving synthetic efficiency in complex molecule construction.
- [1] Testbook. Bond Enthalpy Sequence of C–X Bonds. CH3–Cl: 351 kJ/mol; CH3–I: 234 kJ/mol. View Source
